molecular formula C13H11N3O B021365 5-Amino-2-(3-aminophenyl)benzoxazole CAS No. 13676-48-7

5-Amino-2-(3-aminophenyl)benzoxazole

Cat. No. B021365
CAS RN: 13676-48-7
M. Wt: 225.25 g/mol
InChI Key: IKSUMZCUHPMCQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-2-(3-aminophenyl)benzoxazole has been optimized to improve yield and purity. Chao (2008) described a synthesis method using SnCl2 as a reductive agent to enhance yield and suppress oxidation. This method is advantageous due to its operational convenience and high product yield, suitable for polymerization purposes (Chao, 2008). Mei-xia (2011) further optimized the synthesis by employing polyphosphoric acid and identified optimal conditions that resulted in a yield of over 90% and high product purity suitable for monomer use (Song Mei-xia, 2011).

Molecular Structure Analysis

The crystal structure of closely related compounds, such as 2-(2-aminophenyl)-1,3-benzoxazole, reveals intramolecular N—H⋯N hydrogen bonds, which establish a syn relationship between the nitrogen atoms. This intramolecular bonding is critical for the stability and reactivity of these compounds. Molecules are linked by N—H⋯N hydrogen bonds in the crystal, forming chains that have implications for the material's properties (Imelda Pérez-Pérez et al., 2015).

Chemical Reactions and Properties

The compound's reactivity has been explored through various chemical reactions, demonstrating its versatility as a precursor for more complex molecules. For example, it has been used as a starting material for the synthesis of poly(benzoxazole imide)s, which show excellent mechanical properties and thermal stability. The presence of the benzoxazole group significantly impacts the material's properties, including its solubility and processability (L. Sidra et al., 2018).

Scientific Research Applications

  • Antibacterial and Antifungal Activity : A derivative, 5-ethylsulphonyl-2-(p-aminophenyl)benzoxazole, demonstrates significant antibacterial activity against strains like Candida albicans and Candida krusei (S. ShanaParveen et al., 2016). Another compound, 2(2′-hydroxy-5′-aminophenyl) benzoxazole (HAMBO), exhibits low antifungal activity against Candida yeast but could serve as a template for developing more effective antifungal drugs (Tatiane Caroline Daboit et al., 2009).

  • Cancer Research : Some benzoxazole derivatives, including those with an aminophenyl group, show potent inhibitory activity against breast cancer cell lines and potential against ovarian, lung, and renal cell lines (D. Shi et al., 1996). The lysyl amide prodrug of 2-(4-aminophenyl)-5-fluorobenzothiazole has been evaluated for clinical use against breast and ovarian cancers, showing manageable side effects (T. Bradshaw et al., 2002).

  • Neurological Applications : Derivatives such as 2-substituted benzoxazole carboxamides have shown potential as oral 5-HT3 receptor antagonists, which could be beneficial for treating conditions related to improper 5-HT3 receptor function, like diarrhea-predominant irritable bowel syndrome (IBS-D) (Zhicai Yang et al., 2010).

  • Photophysical Studies : The amino group in 2-(2′-hydroxyphenyl)benzoxazole influences the excited-state intramolecular proton transfer processes, with HBO showing the most easily occurring reaction, highlighting potential applications in material science and sensor technology (Chaozheng Li et al., 2016).

  • Synthesis and Optimization : Research also focuses on developing synthesis methods for 5-amino-2-(p-aminophenyl)benzoxazole and its derivatives, which could be used as monomers in polymerization or as precursors for other applications (L. Chao, 2008), (Song Mei-xia, 2011).

properties

IUPAC Name

2-(3-aminophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSUMZCUHPMCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354034
Record name 5-benzoxazolamine, 2-(3-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13676-48-7
Record name 5-benzoxazolamine, 2-(3-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 11.1-gram portion of the 2-(m-nitrophenyl)-5-nitrobenzoxazole is dissolved in 200 milliliters of n-propanol. A 10% palladium-on-carbon catalyst (2.0 grams) is added, and the mixture stirred under nitrogen. The mixture is heated to 70° C., and hydrogen gas is bubbled into the mixture until substantially all the nitro groups have been reduced to primary amine groups, as indicated by liquid chromatography. The catalyst is then filtered off and the remaining solution added to water. The solvent and water are then evaporated off to yield 2-(m-aminophenyl)-5-aminobenzoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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